molecular formula C8H2F3NO5 B6355765 6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one CAS No. 933673-31-5

6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one

Cat. No.: B6355765
CAS No.: 933673-31-5
M. Wt: 249.10 g/mol
InChI Key: HUSBXTVEARGMKA-UHFFFAOYSA-N
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Description

6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one is a chemical compound with the molecular formula C8H2F3NO5 It is known for its unique structure, which includes a nitro group, a trifluoromethyl group, and a benzo[d][1,3]dioxol-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one typically involves the nitration of 4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and safety of the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxol-2-one core, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 6-Amino-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxol-2-one core.

Scientific Research Applications

6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development. Its derivatives may serve as lead compounds for the design of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the production of advanced polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzo[d][1,3]dioxol-2-one: Lacks the trifluoromethyl group, which affects its chemical properties and biological activities.

    6-Amino-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one:

    4-(Trifluoromethyl)benzo[d][1,3]dioxol-2-one: Lacks the nitro group, resulting in different chemical behavior and uses.

Uniqueness

6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one is unique due to the presence of both the nitro and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

6-nitro-4-(trifluoromethyl)-1,3-benzodioxol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F3NO5/c9-8(10,11)4-1-3(12(14)15)2-5-6(4)17-7(13)16-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSBXTVEARGMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)OC(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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